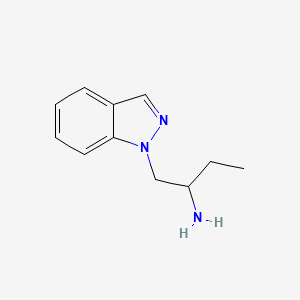
1-(1H-indazol-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-1-yl)butan-2-amine is a compound that features an indazole ring attached to a butan-2-amine chain Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-1-yl)butan-2-amine typically involves the formation of the indazole ring followed by the attachment of the butan-2-amine chain. One common method is the cyclization of hydrazones with aldehydes or ketones to form the indazole ring. This can be followed by alkylation reactions to introduce the butan-2-amine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
1-(1H-indazol-1-yl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indazol-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, which forms the core structure of 1-(1H-indazol-1-yl)butan-2-amine.
1H-Indazole-3-carboxylic acid: Another derivative of indazole with different functional groups.
2-Phenylindazole: A compound with a phenyl group attached to the indazole ring.
Uniqueness
This compound is unique due to the presence of the butan-2-amine chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-indazol-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-2-10(12)8-14-11-6-4-3-5-9(11)7-13-14/h3-7,10H,2,8,12H2,1H3 |
InChI Key |
JPOFTKMFIIRAEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C2=CC=CC=C2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


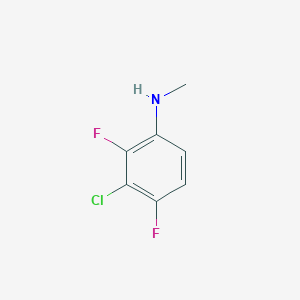
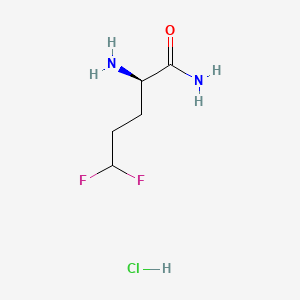
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
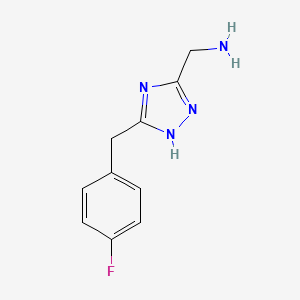
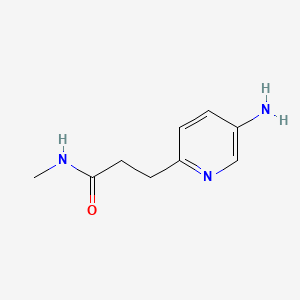
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
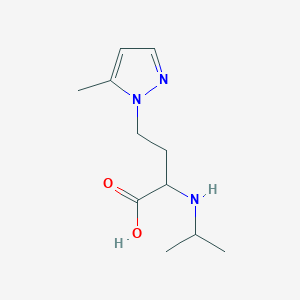
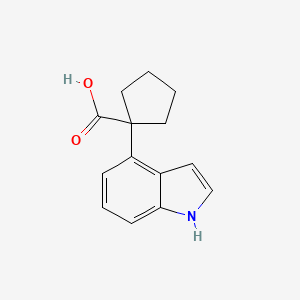
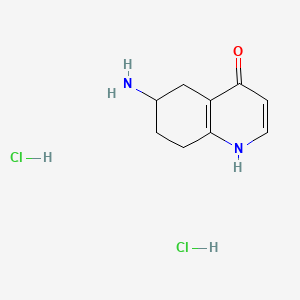
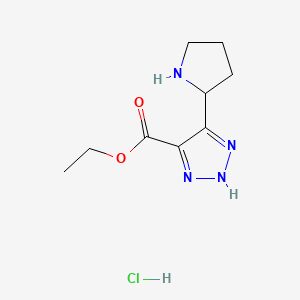
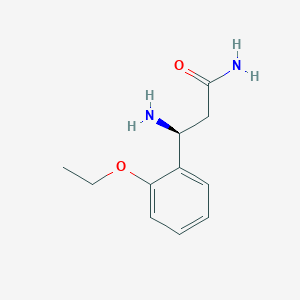
![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)
